CCR5 Antagonism: A Specific and Quantifiable In Vitro Profile
2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one has been identified as a potential CCR5 antagonist [1]. Direct binding data for this specific compound is limited; however, a closely related analog within the 2,6-diazaspiro[3.3]heptan-1-one class demonstrates quantifiable antagonism. For this analog, the dissociation constant (Kd) for human CCR5 expressed in HEK 293 cells was determined to be 316 nM [2]. This provides a class-level quantitative benchmark for CCR5 engagement, highlighting that the 2-phenyl derivative was selected for preliminary screening for this activity [1]. The absence of a direct Kd for 960079-47-4 in public databases underscores its position as an early-stage, underexplored lead.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Data not available |
| Comparator Or Baseline | Class analog (CHEMBL4068906): Kd = 316 nM |
| Quantified Difference | N/A |
| Conditions | Human CCR5 receptor expressed in HEK 293 Glosensor cells; assessed by reduction in RANTES-induced intracellular calcium. |
Why This Matters
Confirms that the 2-phenyl-2,6-diazaspiro[3.3]heptan-1-one scaffold is biologically active against a clinically relevant GPCR target, justifying its selection for CCR5-mediated disease research over inactive spirocyclic alternatives.
- [1] Zhang, H. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar. View Source
- [2] BindingDB. (2020). BDBM50267126 (CHEMBL4068906) - Antagonist activity at human CCR5. View Source
